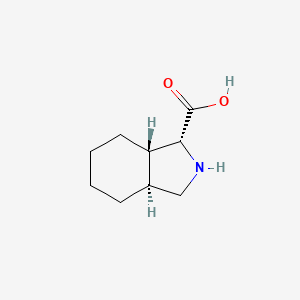
(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid is a chiral compound with a unique bicyclic structure It is a derivative of isoindole and features a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid typically involves the hydrogenation of isoindole derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoindole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction proceeds through the reduction of the double bonds in the isoindole ring system, leading to the formation of the octahydro derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form fully saturated derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation, using reagents like alcohols or amines in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols, amines, catalysts like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Fully saturated derivatives
Substitution: Esters, amides
Applications De Recherche Scientifique
(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the bicyclic structure can provide steric interactions that enhance binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Octahydroisoquinoline: Another bicyclic compound with similar hydrogenation properties.
Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with different reactivity.
Piperidine: A six-membered nitrogen-containing ring with similar reduction and substitution reactions.
Uniqueness: (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This combination allows for distinct reactivity and interactions compared to other similar compounds. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Propriétés
Numéro CAS |
729556-25-6 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(1R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1 |
Clé InChI |
WSMBEQKQQASPPL-GJMOJQLCSA-N |
SMILES isomérique |
C1CC[C@H]2[C@H](C1)CN[C@H]2C(=O)O |
SMILES canonique |
C1CCC2C(C1)CNC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


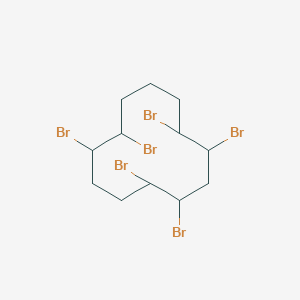
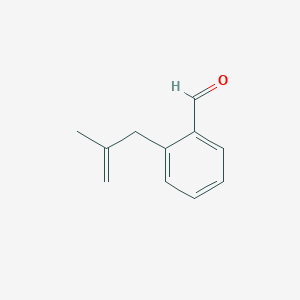
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
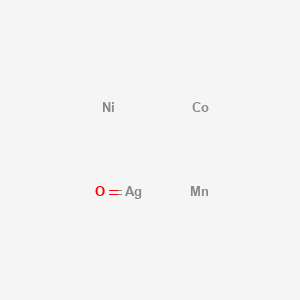
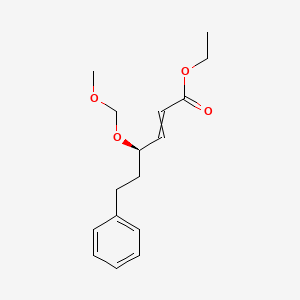
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
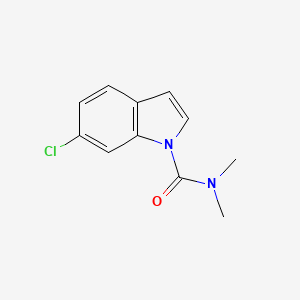
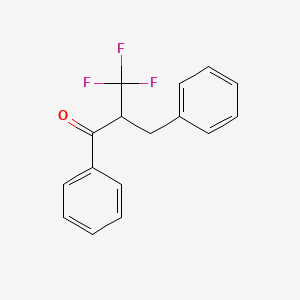
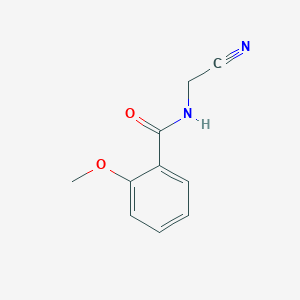
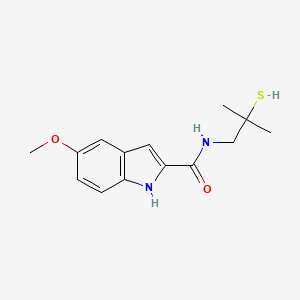
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)

![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)
